

# L803-mts: A Technical Guide to a Substrate-Competitive GSK-3 Inhibitor

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## Compound of Interest

Compound Name:	<i>L803-mts</i>
Cat. No.:	<i>B8633675</i>

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## Abstract

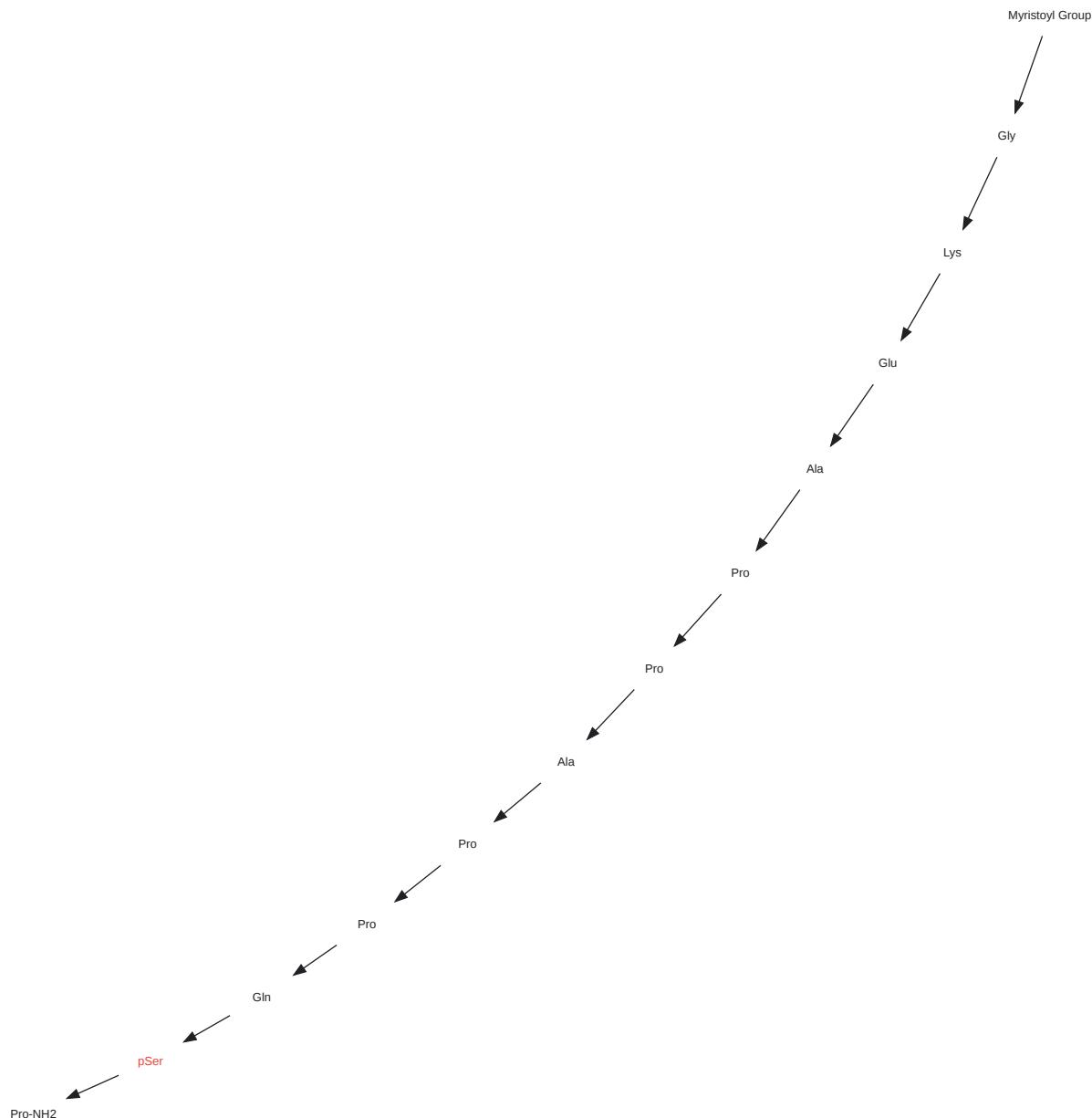
**L803-mts** is a myristoylated, cell-permeable peptide that acts as a selective, substrate-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3). This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **L803-mts**. It details its mechanism of action, particularly its modulation of the Wnt/β-catenin and mTOR signaling pathways, and summarizes its effects in various preclinical models of neurodegenerative diseases, mood disorders, and metabolic conditions. This guide also includes available experimental methodologies and key quantitative data to support further research and development.

## Chemical Structure and Physicochemical Properties

**L803-mts** is a modified peptide with the sequence GKEAPPAPPQSP. The modifications include an N-terminal myristoyl group (Myr-), a C-terminal amide (–NH<sub>2</sub>), and a phosphorylated serine at position 11 (pSer). These modifications enhance its cell permeability and inhibitory activity.

A 2D representation of the chemical structure of **L803-mts** is provided below.

Diagram of the Chemical Structure of **L803-mts**



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Caption: Simplified representation of the **L803-mts** peptide sequence and modifications.

## Physicochemical and Biological Properties

Property	Value	Reference(s)
Molecular Formula	C66H110N15O20P	
Molecular Weight	1464.64 g/mol	
Amino Acid Sequence	GKEAPPAPPQSP	
Modifications	Gly-1 = Myr-Gly, Ser-11 = pSer, Pro-12 = C-terminal amide	
Appearance	Powder	<a href="#">[1]</a>
Solubility	Soluble to 1 mg/mL in 20% acetonitrile/water	
IC50 for GSK-3	40 $\mu$ M	<a href="#">[2]</a>
Storage	Desiccate at -20°C	<a href="#">[1]</a>

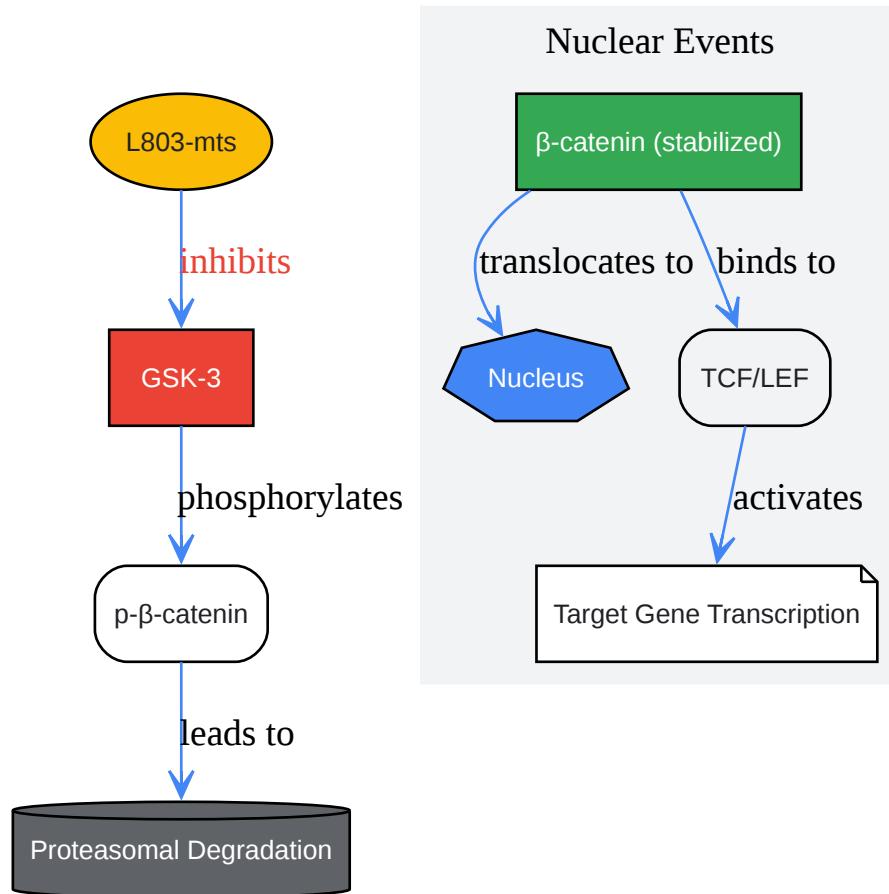
## Biological Activity and Mechanism of Action

**L803-mts** is a selective inhibitor of both GSK-3 $\alpha$  and GSK-3 $\beta$  isoforms.[\[1\]](#) It functions as a substrate-competitive inhibitor, meaning it binds to the substrate-binding site of GSK-3, preventing the phosphorylation of its downstream targets.[\[2\]](#) This mode of action confers a degree of selectivity over ATP-competitive inhibitors, which can have off-target effects on other kinases. **L803-mts** has demonstrated a range of biological activities in preclinical studies, including neuroprotective, anti-depressive, and insulin-mimetic effects. It shows no significant inhibition of other kinases such as PKC, PKB, or cdc2.

## Modulation of the Wnt/ $\beta$ -catenin Signaling Pathway

A primary mechanism of action of **L803-mts** is the stabilization of  $\beta$ -catenin through the inhibition of GSK-3. In the canonical Wnt signaling pathway, GSK-3 phosphorylates  $\beta$ -catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, **L803-mts** prevents this phosphorylation, leading to the accumulation of  $\beta$ -catenin in the cytoplasm and its translocation to the nucleus, where it activates the transcription of Wnt target

genes. This pathway is crucial for various cellular processes, including cell proliferation, differentiation, and survival.

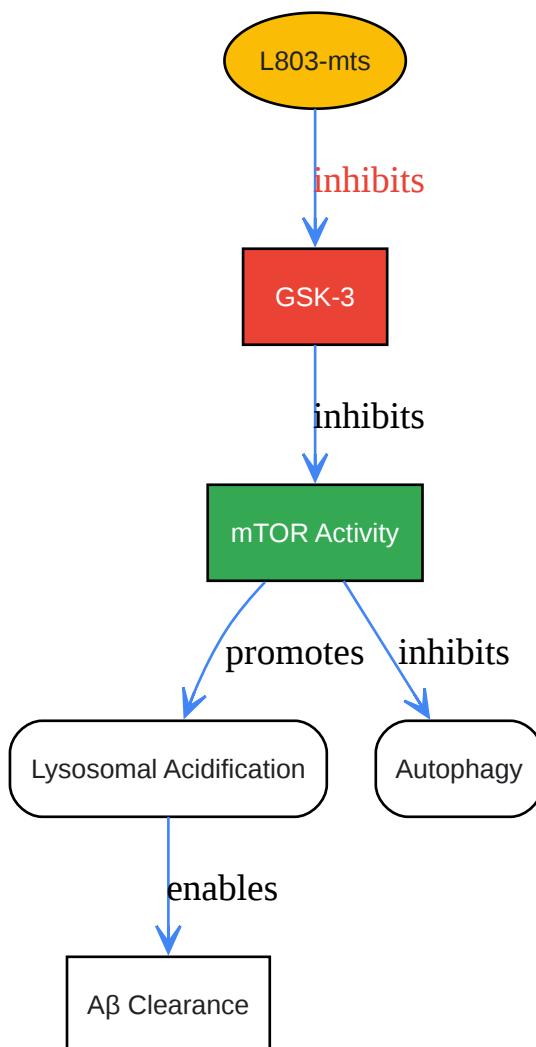


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Caption: **L803-mts** inhibits GSK-3, leading to β-catenin stabilization and gene transcription.

## Modulation of the mTOR Signaling Pathway

**L803-mts** has been shown to restore the activity of the mammalian target of rapamycin (mTOR) in models of Alzheimer's disease.<sup>[1]</sup> GSK-3 can inhibit mTOR signaling. Therefore, inhibition of GSK-3 by **L803-mts** can lead to the reactivation of mTOR. This, in turn, can restore lysosomal acidification, which is crucial for the clearance of protein aggregates, such as amyloid-beta (Aβ), and can inhibit autophagy.<sup>[1]</sup>



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Caption: **L803-mts** restores mTOR activity by inhibiting GSK-3, promoting A $\beta$  clearance.

## Experimental Protocols

Detailed, proprietary synthesis protocols for **L803-mts** are not publicly available; it is noted to be synthesized by commercial vendors such as Genemed Synthesis, Inc.<sup>[3]</sup> The general methodology for producing such a modified peptide is through solid-phase peptide synthesis (SPPS).

## General Solid-Phase Peptide Synthesis (SPPS) Workflow



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Caption: General workflow for the solid-phase peptide synthesis of **L803-mts**.

## In Vivo Administration in Murine Models

- Intraperitoneal (i.p.) Injection: For studies on glucose homeostasis in ob/ob mice, **L803-mts** was administered daily at a dose of 400 nmol via intraperitoneal injection for 3 weeks.[1] In studies on prostate cancer in TRAMP mice, a dose of 1.0 mM per injection was given intraperitoneally three times a week for 4 weeks.[3]
- Intranasal Administration: In the 5XFAD mouse model of Alzheimer's disease, **L803-mts** was administered intranasally at a total dose of 80 µg every other day for 120 days. The vehicle solution consisted of 128 mM NaCl, 8 mM citric acid monohydrate, 17 mM disodium phosphate dehydrate, and 0.0005% benzalkonium chloride.[3]

## Summary of Preclinical Findings

**L803-mts** has been evaluated in several preclinical models, with promising results across different therapeutic areas.

Therapeutic Area	Model System(s)	Key Findings	Reference(s)
Neurodegenerative Disorders	5XFAD transgenic mice (Alzheimer's Disease)	Reduced A $\beta$ plaque loads, ameliorated cognitive deficits, restored lysosomal acidification, and reactivated mTOR activity. <a href="#">[1]</a> <a href="#">[4]</a>	<a href="#">[1]</a> <a href="#">[4]</a>
Mood Disorders	Forced swimming test in mice (Depression)	Produced rapid antidepressive-like behavior, demonstrated by reduced immobility time. Increased hippocampal levels of $\beta$ -catenin by 20-50%. <a href="#">[1]</a>	<a href="#">[1]</a>
Metabolic Diseases	ob/ob mice (Type 2 Diabetes)	Reduced blood glucose levels, improved glucose tolerance, suppressed hepatic phosphoenolpyruvate carboxykinase (PEPCK) mRNA levels by 50%, increased hepatic glycogen content by 50%, and upregulated muscle GLUT4 expression. <a href="#">[1]</a>	<a href="#">[1]</a>
Oncology	TRAMP mice (Prostate Cancer)	Reduced the incidence and tumor burden in the prostate. <a href="#">[3]</a>	<a href="#">[3]</a>

## Conclusion

**L803-mts** is a valuable research tool for investigating the roles of GSK-3 in various physiological and pathological processes. Its substrate-competitive mechanism of action and demonstrated efficacy in preclinical models of Alzheimer's disease, depression, and type 2 diabetes highlight the therapeutic potential of targeting GSK-3. Further research is warranted to explore the pharmacokinetic and pharmacodynamic properties of **L803-mts** and to optimize its potential for clinical development.

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